molecular formula C8H11N B1678211 N-Ethylaniline CAS No. 103-69-5

N-Ethylaniline

Cat. No. B1678211
CAS RN: 103-69-5
M. Wt: 121.18 g/mol
InChI Key: OJGMBLNIHDZDGS-UHFFFAOYSA-N
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Description

N-Ethylaniline (NEA) is a secondary aromatic amine . It is a dark liquid with an aromatic odor . It is insoluble in water and has a density of 0.963 g/cm3 . It is known for its extraordinary features such as ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .


Synthesis Analysis

One of the methods reported for its synthesis is platinum-catalyzed hydroamination of ethylene with aniline . Another synthesis method involves using aniline, acetaldehyde, and a hydrogen donor as basic reaction raw materials . The reaction is carried out in an ultrasonic reactor .


Molecular Structure Analysis

The molecular formula of N-Ethylaniline is C8H11N . It has a molecular weight of 121.18 . The structure of N-Ethylaniline includes 9 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

N-Ethylaniline may react violently with nitric acid and may react with strong oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

N-Ethylaniline has a boiling point of 201.7±9.0 °C at 760 mmHg and a vapor pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.8±3.0 kJ/mol . The flash point is 85.0±0.0 °C . The index of refraction is 1.559 . The molar refractivity is 40.5±0.3 cm3 .

Scientific Research Applications

Biomarkers of Exposure and Carcinogenic Risk

N-Ethylaniline's derivatives have been studied for their potential as biomarkers in assessing carcinogenic risk due to their metabolism into compounds like ethylene oxide, which has known mutagenic and carcinogenic properties. Research has focused on quantifying these metabolites to better understand human risk from exposure to ethylene and similar compounds (Walker et al., 2000).

Catalysis and Chemical Synthesis

N-Ethylaniline plays a crucial role in chemical synthesis, particularly in catalysis processes. It serves as an important intermediate in producing dyes, co-catalysts in polymerization reactions, inhibitors of acid corrosion in metallic vessels, and antioxidants for lubricating oils. Studies have explored its effectiveness and mechanisms when used over various solid acid catalysts, highlighting its significance in industrial chemistry (Narayanan & Deshpande, 2000).

Environmental and Biological Monitoring

The monitoring of N-Ethylaniline and its derivatives in environmental and biological systems is critical for assessing exposure levels and potential health risks. Research has been directed towards developing sensitive and selective methods for detecting these compounds in water, contributing to safer environmental practices and public health measures (Nandi et al., 2014).

Antifungal Applications

Recent studies have identified N-Ethylaniline as having potential antifungal properties, which could be leveraged to protect crops from fungal pathogens, thereby reducing reliance on traditional chemical pesticides. This application aligns with the growing need for more sustainable and eco-friendly agricultural practices (Chaouachi et al., 2022).

Ethylene Biosynthesis and Plant Physiology

N-Ethylaniline derivatives have also been implicated in the biosynthesis of ethylene, a critical plant hormone involved in growth, development, and response to stress. Understanding the role of these compounds in ethylene biosynthesis could have significant implications for agriculture, including the development of novel strategies to manage crop ripening and stress responses (Bulens et al., 2011).

Safety And Hazards

N-Ethylaniline is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is combustible and may burn but does not ignite readily . When heated, vapors may form explosive mixtures with air .

Future Directions

There is good scope in the field of substituted polyanilines and their blends and composites to widen the biomedical applications which can open up innovations in the near future .

properties

IUPAC Name

N-ethylaniline
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InChI

InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
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InChI Key

OJGMBLNIHDZDGS-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=CC=CC=C1
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Molecular Formula

C8H11N
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Related CAS

88374-64-5
Record name Poly(N-ethylaniline)
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DSSTOX Substance ID

DTXSID1025271
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Molecular Weight

121.18 g/mol
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Physical Description

N-ethylaniline appears as a dark liquid with an aromatic odor. Insoluble in water. Density 0.963 g / cm3. Toxic by skin absorption and inhalation of vapors. Evolves toxic fumes during combustion. Flash point 185 °F., Liquid, Clear to straw-colored liquid with an aniline-like odor (pleasant, medicinal); darkens to a brown color after exposure to light and air; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT AND AIR.
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Boiling Point

400.5 °F at 760 mmHg (NTP, 1992), 204.5 °C, 205 °C
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Flash Point

185 °F (NTP, 1992), 185 °F (85 °C) (OPEN CUP), 85 °C o.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; miscible with alcohol, ether, and many other organic solvents, Very sol in acetone; sol in organic solvents, In water, 2.41X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.24
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Density

0.958 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9625 @ 20 °C/4 °C, Relative density (water = 1): 0.96
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Vapor Density

4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 101.3 °F (NTP, 1992), 0.2 [mmHg], 0.204 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4
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Product Name

N-Ethylaniline

Color/Form

Colorless liquid, CLEAR TO STRAW-COLORED, YELLOW-BROWN OIL

CAS RN

103-69-5
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Melting Point

-82.3 °F (NTP, 1992), -63.5 °C, -63 °C
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Synthesis routes and methods I

Procedure details

To a solution of aniline 22 (386 mg, 0.474 mmol, 1.0 eq.) in DMPU (1.6 mL) at 0° C. was added lithium hexamethyldisalazide (0.950 mL, 0.950 mmol, 2.0 eq., lithium hexamethyldisalazide 1.0 M in THF). The resulting mixture was stirred at 0° C. during 30 min and added ethyl iodide (0.230 mL, 2.88 mmol, 6.1 eq.). The reaction mixture was stirred 10 min at 0° C. then allowed to warm up to rt and stirred at that temperature during 1 h. A saturated solution of NH4Cl, methyl-t-butyl ether and n-hexanes were added. Layers were separated and the aqueous one was extracted twice with methyl-t-butyl ether/hexane (1:1 mixture). The combined organic layers were washed with brine/water (1:1 mixture), then with brine, dried with sodium sulfate, filtered and concentrated to dryness. The resulting foam was purified by chromography on silica gel 230-400 Mesh using the following solvent gradient: 15% and 20% ethyl acetate/hexane to elute. This procedure afforded N-ethyl-aniline 39, 349 mg, white foam, 87% yield.
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Quantity
1.6 mL
Type
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Quantity
0 (± 1) mol
Type
solvent
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0.23 mL
Type
reactant
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0 (± 1) mol
Type
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[Compound]
Name
n-hexanes
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0 (± 1) mol
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0 (± 1) mol
Type
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Yield
87%

Synthesis routes and methods II

Procedure details

The procedure was the same as for Example 1 with the exception that ethanol was substituted for methanol on an equal volume basis. Complete conversion of the nitrobenzene occurred in 4.5 hours at 160° C. and yielded 0.007 mole ethyl N-phenylcarbamate, 0.066 mole aniline, 0.004 mole ethylidene aniline, and 0.002 mole N-ethyl aniline. The balance (0.021 mole) was converted to higher molecular weight products derived from aniline.
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Synthesis routes and methods III

Procedure details

200 parts of aniline, 50 parts of ethyl alcohol and 10 parts of triphenyl phosphite are heated for 10 hours at 250° C in a stirred autoclave. The autoclave is then let down and the water of reaction formed, excess aniline and unconverted alcohol are distilled off under reduced pressure. 110 parts of N-ethylaniline, corresponding to a yield of 83% of theory, distil at a boiling point of 205° C/760 mm Hg.
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0 (± 1) mol
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0 (± 1) mol
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Yield
83%

Synthesis routes and methods IV

Procedure details

1-Phenyl ethylamine (0.27 g, 2.29 mmol) was added to toluene (20 ml) solution of (−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid (1.0 g, 2.29 mmol). The clear reaction solution was stirred for 2 h at ambient temperature and the salt thus obtained was filtered to yield phenyl ethylamine salt of (−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid (1.2 g, yield: 94.5%, mp: 140-142° C.; chemical purity: 98.12%, chiral purity: 99.69%(−), 2.95 %(+) by HPLC).
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
(−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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